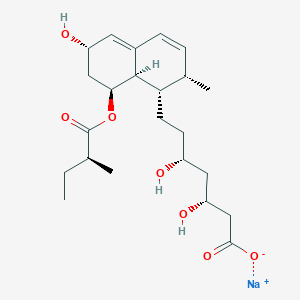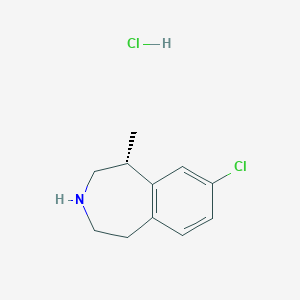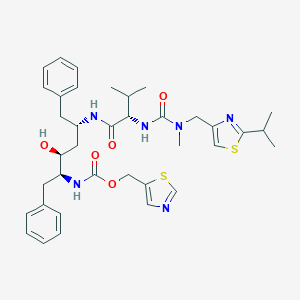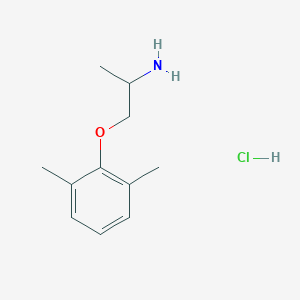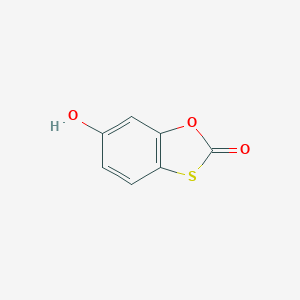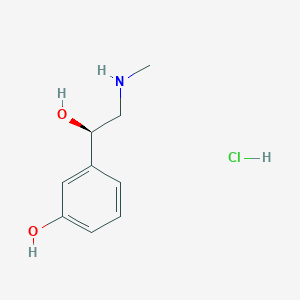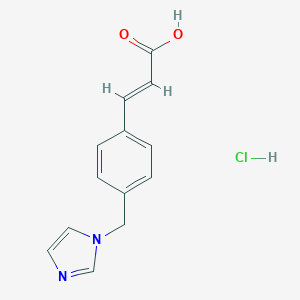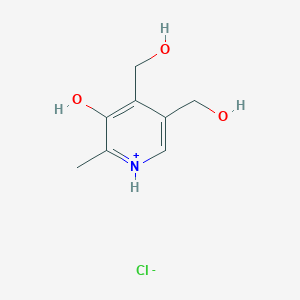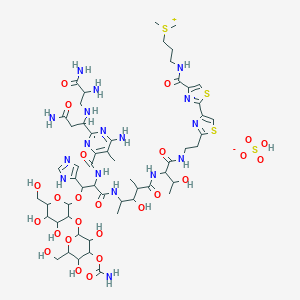
Bleomycin-Sulfat
Übersicht
Beschreibung
Das Protein „Bloom-Syndrom-Protein“ gehört zur Familie der RECQ-Helikasen, die eine entscheidende Rolle bei der Aufrechterhaltung der genomischen Stabilität spielt, indem es komplexe DNA-Strukturen entwindet und DNA-Reparaturintermediate löst . Das Bloom-Syndrom-Protein ist im Kontext der Krebsforschung besonders wichtig, da es an DNA-Schadensantwortwegen beteiligt ist .
Vorbereitungsmethoden
Bloom-Syndrom-Protein wird typischerweise im Kontext seiner Hemmung durch kleine Moleküle untersucht. Ein solcher Inhibitor, ML216, wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen ein selektiver und zellpermeabler Inhibitor gebildet wird . Die Herstellung umfasst die Verwendung verschiedener Reagenzien und Bedingungen, um die gewünschte Reinheit und Wirksamkeit zu erzielen .
Wirkmechanismus
Target of Action
Bleomycin sulfate primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .
Mode of Action
In vitro studies suggest that the DNA-cleaving actions of bleomycin are dependent on oxygen and metal ions .
Biochemical Pathways
Bleomycin acts by inducing DNA strand breaks . Some studies suggest bleomycin also inhibits the incorporation of thymidine into DNA strands . DNA cleavage by bleomycin depends on oxygen and metal ions, at least in vitro .
Pharmacokinetics
Bleomycin has a bioavailability of 100% and 70% following intramuscular and subcutaneous administrations, respectively, and 45% following both intraperitoneal and intrapleural administrations . It has an elimination half-life of two hours , and it is excreted through the kidneys (60–70%) .
Result of Action
Bleomycin stops or slows the growth of cancer cells and other rapidly growing cells by damaging their DNA . This includes Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer among others .
Action Environment
The action of Bleomycin is influenced by environmental factors such as the presence of oxygen and metal ions, which are necessary for its DNA-cleaving actions .
Wissenschaftliche Forschungsanwendungen
Bloom-Syndrom-Protein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Genetik. Eine hohe Expression des Bloom-Syndrom-Proteins ist mit der Entwicklung von Prostatakrebs verbunden, was es zu einem vielversprechenden Ziel für die Krebstherapie macht . Inhibitoren des Bloom-Syndrom-Proteins, wie ML216, haben gezeigt, dass sie das Tumorwachstum und die Metastasierung unterdrücken können, indem sie DNA-Schäden verstärken und wichtige Signalwege verändern . Darüber hinaus ist das Bloom-Syndrom-Protein an der Auflösung komplexer DNA-Strukturen beteiligt, was es zu einem wertvollen Ziel für die Untersuchung von DNA-Reparaturmechanismen macht .
Wirkmechanismus
Der Wirkmechanismus des Bloom-Syndrom-Proteins beinhaltet seine Helicase-Aktivität, die Duplex-DNA mit 3’ bis 5’ Direktionalität entwindet . Diese Aktivität wird durch ATP-Hydrolyse angetrieben, die die für die DNA-Translokation benötigte Energie liefert . Inhibitoren wie ML216 entfalten ihre Wirkung, indem sie an die ATPase-Domäne des Bloom-Syndrom-Proteins binden und so seine Helicase-Aktivität blockieren und das Entwinden von DNA verhindern . Diese Hemmung führt zu erhöhten DNA-Schäden und veränderten Signalwegen, was letztendlich das Tumorwachstum und die Metastasierung unterdrückt .
Biochemische Analyse
Biochemical Properties
Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .
Cellular Effects
Bleomycin sulfate has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .
Molecular Mechanism
It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Temporal Effects in Laboratory Settings
Bleomycin sulfate exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Dosage Effects in Animal Models
In animal models, the effects of Bleomycin sulfate vary with different dosages. High doses of Bleomycin sulfate have been shown to induce pulmonary fibrosis in rats . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Bleomycin sulfate .
Metabolic Pathways
Bleomycin sulfate is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Transport and Distribution
Bleomycin sulfate is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group .
Subcellular Localization
It is known that Bleomycin sulfate binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .
Vorbereitungsmethoden
Bloom syndrome protein is typically studied in the context of its inhibition by small molecules. One such inhibitor, ML216, is synthesized through a series of chemical reactions involving the formation of a selective and cell-permeable inhibitor . The preparation involves the use of various reagents and conditions to achieve the desired purity and efficacy .
Analyse Chemischer Reaktionen
Bloom-Syndrom-Protein unterliegt verschiedenen Arten chemischer Reaktionen, die hauptsächlich seine Interaktion mit DNA und ATP betreffen. Die Helicase-Aktivität des Proteins wird durch ATP-Hydrolyse angetrieben, die die für das Entwinden von DNA benötigte Energie liefert . Inhibitoren wie ML216 interagieren mit dem Bloom-Syndrom-Protein, indem sie an seine ATPase-Domäne binden und so seine Aktivität blockieren .
Vergleich Mit ähnlichen Verbindungen
Das Bloom-Syndrom-Protein gehört zur Familie der RECQ-Helikasen, zu der auch andere Mitglieder wie das Werner-Syndrom-Protein, RECQ1, RECQ4 und RECQ5 gehören . Obwohl all diese Helikasen ähnliche Funktionen beim Entwinden und Reparieren von DNA haben, ist das Bloom-Syndrom-Protein einzigartig in seiner spezifischen Beteiligung an der Auflösung komplexer DNA-Strukturen und seiner Assoziation mit der Krebsentwicklung . Inhibitoren des Bloom-Syndrom-Proteins, wie ML216, sind besonders selektiv für diese Helicase, was sie zu wertvollen Werkzeugen für die Untersuchung ihrer spezifischen Funktionen und ihres therapeutischen Potenzials macht .
Ähnliche Verbindungen
- Werner-Syndrom-Protein
- RECQ1
- RECQ4
- RECQ5
Diese Verbindungen haben ähnliche Funktionen beim Entwinden und Reparieren von DNA, unterscheiden sich jedoch in ihren spezifischen Rollen und Assoziationen mit verschiedenen Krankheiten .
Eigenschaften
CAS-Nummer |
9041-93-4 |
|---|---|
Molekularformel |
C55H85N17O25S4 |
Molekulargewicht |
1512.6 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |
InChI |
InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |
InChI-Schlüssel |
WUIABRMSWOKTOF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |
Isomerische SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |
Aussehen |
Off-white solid |
Color/Form |
Colorless to yellow powder |
melting_point |
71 °C |
Key on ui other cas no. |
9041-93-4 |
Physikalische Beschreibung |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |
Piktogramme |
Health Hazard |
Reinheit |
>90% |
Verwandte CAS-Nummern |
9041-93-4 (sulfate (salt)) |
Löslichkeit |
Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |
Synonyme |
Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


